Epalrestat
Übersicht
Beschreibung
Epalrestat ist ein Carbonsäurederivat und ein nichtkompetitiver und reversibler Aldose-Reduktase-Inhibitor. Es wird hauptsächlich zur Behandlung der diabetischen Neuropathie eingesetzt, einer häufigen Langzeitkomplikation bei Patienten mit Diabetes mellitus. This compound reduziert die Anhäufung von intrazellulärem Sorbit, das als Ursache für diabetische Neuropathie, Retinopathie und Nephropathie vermutet wird .
Wissenschaftliche Forschungsanwendungen
Epalrestat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung in Studien zu Aldose-Reduktase-Inhibitoren verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Pfade, die die Sorbitanhäufung betreffen.
Industrie: Wird zur Entwicklung pharmazeutischer Formulierungen zur Behandlung diabetischer Komplikationen eingesetzt.
Wirkmechanismus
This compound inhibiert das Enzym Aldose-Reduktase, das die Umwandlung von Glucose in Sorbit katalysiert. Bei Hyperglykämie führt die Anhäufung von Sorbit in Zellen zu osmotischem Stress und Zellschäden. Durch die Inhibition der Aldose-Reduktase reduziert this compound die Sorbitanhäufung und verhindert oder mildert so die Schäden, die mit diabetischen Komplikationen verbunden sind .
Wirkmechanismus
Epalrestat is a carboxylic acid derivative and a noncompetitive and reversible aldose reductase inhibitor . It is used for the treatment of diabetic neuropathy, which is one of the most common long-term complications in patients with diabetes mellitus .
Target of Action
The primary target of this compound is the enzyme aldose reductase . Aldose reductase is the key enzyme in the polyol pathway whose enhanced activity is the basis of diabetic neuropathy .
Mode of Action
This compound inhibits aldose reductase, which catalyzes the conversion of glucose to sorbitol . By inhibiting aldose reductase, this compound prevents the conversion of glucose into sorbitol, thereby reducing the intracellular accumulation of sorbitol . This action helps to mitigate the damage caused by hyperglycemia at the cellular level .
Biochemical Pathways
This compound acts on the polyol pathway . In conditions of hyperglycemia, the polyol pathway is activated, leading to the conversion of glucose to sorbitol by the enzyme aldose reductase . Accumulation of sorbitol in certain cells occurs only in conditions of hyperglycemia and results in a hyperosmotic effect which may be involved in the pathogenesis of some diabetic complications . This compound inhibits this pathway, reducing sorbitol production and accumulation .
Pharmacokinetics
This compound is well-tolerated and can effectively delay the progression of diabetic neuropathy . The effects of this compound on median motor nerve conduction velocity were most evident in subjects with better glycemic control and with no or mild microangiopathies . .
Result of Action
This compound has been shown to improve the effects of diabetic neuropathy like upper limb spontaneous pain, motor nerve conduction velocity, thresholds of vibratory sensation, and autonomic nerve function . It also prevents the deterioration of median motor nerve conduction velocity, minimum F-wave latency of the median motor nerve, and vibration perception threshold seen in the control group .
Action Environment
The efficacy of this compound is influenced by the patient’s glycemic control and the presence or absence of microangiopathies . It has been observed that the effects of this compound were significantly better in those with poorer control of diabetes . Therefore, the patient’s metabolic environment plays a crucial role in the action and efficacy of this compound.
Biochemische Analyse
Biochemical Properties
Epalrestat plays a significant role in biochemical reactions. It interacts with the enzyme aldose reductase, a key enzyme in the polyol pathway . Under hyperglycemic conditions, this compound reduces the accumulation of intracellular sorbitol, which has been implicated in the pathogenesis of late-onset complications of diabetes mellitus .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by reducing the accumulation of intracellular sorbitol . This reduction is believed to alleviate symptoms of diabetic neuropathy, retinopathy, and nephropathy . In addition, this compound has been shown to improve the function of the blood-brain barrier by enhancing endothelial cell function during cerebral ischemia .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits aldose reductase, an enzyme that catalyzes the reduction of glucose to sorbitol . This inhibition prevents the accumulation of sorbitol within cells, thereby reducing the risk of diabetic complications . Furthermore, this compound has been shown to reduce oxidative stress and inflammation in animal models of Parkinson’s disease .
Temporal Effects in Laboratory Settings
Over time, this compound has been shown to effectively delay the progression of diabetic neuropathy and ameliorate associated symptoms . This effect was most evident in subjects with better glycemic control and with no or mild microangiopathies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study using a mouse model of Parkinson’s disease, this compound was shown to improve motor symptoms by reducing oxidative stress and inflammation .
Metabolic Pathways
This compound is involved in the polyol metabolic pathway. It interacts with the enzyme aldose reductase, reducing the accumulation of intracellular sorbitol under hyperglycemic conditions . This action is believed to alleviate the symptoms of diabetic neuropathy, retinopathy, and nephropathy .
Transport and Distribution
It is known that this compound is easily absorbed into neural tissue , suggesting that it may be transported across cell membranes and distributed within the nervous system.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Epalrestat kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion verschiedener chemischer Zwischenprodukte beinhaltet. Eine gängige Methode beinhaltet die Kondensation von 2-Methyl-3-phenylprop-2-enal mit Rhodanin zur Bildung des Schlüsselintermediats, das dann weiter mit Chloressigsäure umgesetzt wird, um this compound zu ergeben .
Industrielle Produktionsverfahren
In industriellen Umgebungen beinhaltet die Produktion von this compound die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehört die Kontrolle von Temperatur, pH-Wert und Reaktionszeit. Das Endprodukt wird typischerweise durch Umkristallisation oder Chromatographietechniken gereinigt .
Analyse Chemischer Reaktionen
Reaktionstypen
Epalrestat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Alkoholderivate umwandeln.
Substitution: This compound kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Carboxylgruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Nucleophile wie Amine und Alkohole können unter basischen Bedingungen verwendet werden.
Wichtigste gebildete Produkte
Oxidation: Sulfoxide und Sulfone.
Reduktion: Alkoholderivate.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Ranirestat
- Fidarestat
- Sorbinil
- Tolrestat
Vergleich
Epalrestat ist unter den Aldose-Reduktase-Inhibitoren einzigartig aufgrund seines reversiblen und nicht kompetitiven Inhibitionsmechanismus. Im Gegensatz zu einigen anderen Inhibitoren ist this compound gut verträglich mit minimalen Nebenwirkungen, was es zum einzigen Aldose-Reduktase-Inhibitor macht, der derzeit auf dem Markt erhältlich ist .
Eigenschaften
IUPAC Name |
2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S2/c1-10(7-11-5-3-2-4-6-11)8-12-14(19)16(9-13(17)18)15(20)21-12/h2-8H,9H2,1H3,(H,17,18)/b10-7+,12-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNUOJQWGUIOLD-NFZZJPOKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046479 | |
Record name | Epalrestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26664249 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
82159-09-9 | |
Record name | Epalrestat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82159-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epalrestat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082159099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epalrestat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15293 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Epalrestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Epalrestat | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPALRESTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/424DV0807X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.